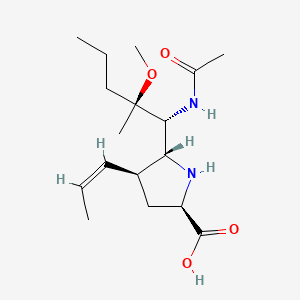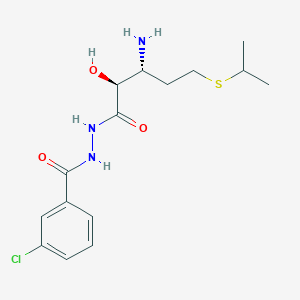
Alsterpaullone, 2-Cyanoethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alsterpaullone, 2-Cyanoethyl is a selective dual inhibitor of Cdk1/cyclin B and GSK-3β.
Wissenschaftliche Forschungsanwendungen
Kinase Inhibition and Antitumor Activity
- Alsterpaullone serves as a potent kinase inhibitor, particularly for CDK1/cyclin B and GSK-3β, showing inhibitory concentrations in the picomolar range. This makes it a significant compound in cancer research for its potential to inhibit tumor cell activity (Kunick et al., 2005).
- It has demonstrated effectiveness in inducing apoptosis and inhibiting proliferation in various cancer cells, including HepG2 hepatoblastoma cells and HeLa cells, through mechanisms involving the p38 MAPK signaling pathway and caspase activation (Yin et al., 2018), (Cui et al., 2013).
Therapeutic Potential in Neurological Disorders
- Alsterpaullone has shown promise in the study and potential treatment of neurodegenerative diseases like Alzheimer's, due to its inhibition of GSK-3β and CDK5/p25, which are responsible for tau protein hyperphosphorylation commonly observed in these conditions (Leost et al., 2000).
Applications in Virology
- This compound has exhibited potential as an inhibitor of HIV-1 replication, showing significant activity in vitro and altering cdk2 activity in infected cells (Guendel et al., 2010).
Use in Drug Synthesis and Labeling Studies
- Alsterpaullone has been used in synthesis and labeling studies, such as in the preparation of carbon-14-labeled versions for pharmacokinetic studies, demonstrating its utility in drug development processes (Roth et al., 2011).
Role in Cell Cycle and Apoptosis Studies
- Its impact on cell cycle progression and apoptosis has been studied in various cell types, revealing mechanisms through which alsterpaullone mediates these processes, such as G2/M cell cycle arrest and apoptosis induction in human endometrial cells (Tang et al., 2009).
Development of Novel Therapeutics
- Alsterpaullone has been identified as a key compound in the development of novel therapeutics for specific cancers like Group 3 medulloblastomas and for reversing drug resistance in ovarian cancer (Faria et al., 2015), (Bae et al., 2015).
Potential in Stem Cell Research
- In stem cell research, alsterpaullone has been used to improve the survival of motor neurons derived from embryonic stem cells, providing insights into potential treatments for neurodegenerative diseases like ALS (Yang et al., 2013).
Eigenschaften
CAS-Nummer |
852529-97-0 |
|---|---|
Produktname |
Alsterpaullone, 2-Cyanoethyl |
Molekularformel |
C19H14N4O3 |
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
3-(9-nitro-6-oxo-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-2-yl)propanenitrile |
InChI |
InChI=1S/C19H14N4O3/c20-7-1-2-11-3-5-17-15(8-11)19-14(10-18(24)21-17)13-9-12(23(25)26)4-6-16(13)22-19/h3-6,8-9,22H,1-2,10H2,(H,21,24) |
InChI-Schlüssel |
UBLFSMURWWWWMH-UHFFFAOYSA-N |
SMILES |
C1C2=C(C3=C(C=CC(=C3)CCC#N)NC1=O)NC4=C2C=C(C=C4)[N+](=O)[O-] |
Kanonische SMILES |
C1C2=C(C3=C(C=CC(=C3)CCC#N)NC1=O)NC4=C2C=C(C=C4)[N+](=O)[O-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Alsterpaullone, 2-Cyanoethyl; Alsterpaullone, 2Cyanoethyl; Alsterpaullone, 2 Cyanoethyl; 2-Cyanoethylalsterpaullone; 2Cyanoethylalsterpaullone; 2 Cyanoethylalsterpaullone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



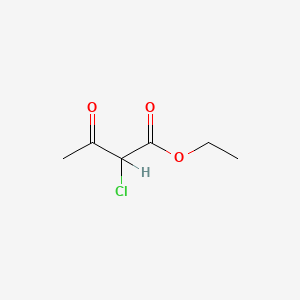
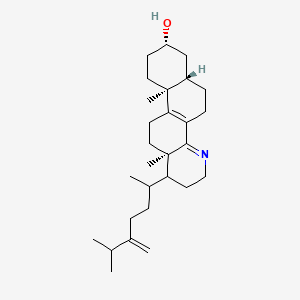
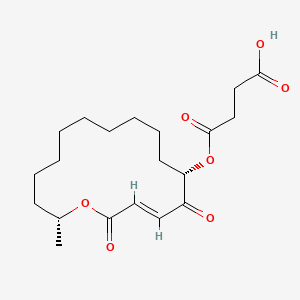
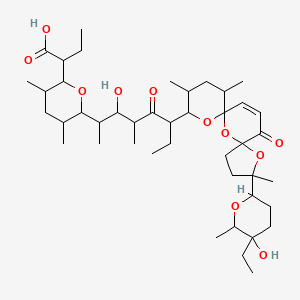
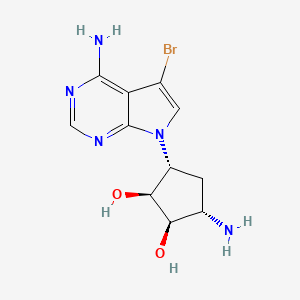





![(2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one](/img/structure/B1664735.png)
![5'-Chloro-N,N-dimethylspiro[cyclohex-2-ene-4,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene]-1-amine](/img/structure/B1664737.png)
